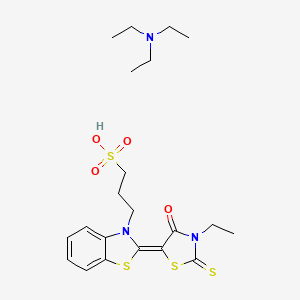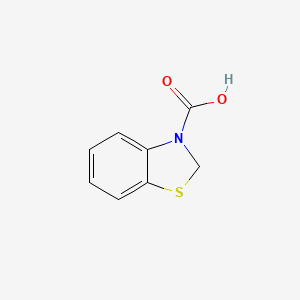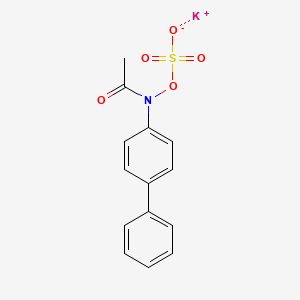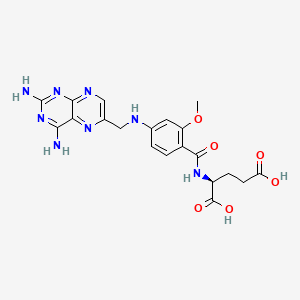![molecular formula C15H19N B13803286 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a cyclopenta-fused indole structure, which is known for its biological and pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Another method includes metal-catalyzed cyclization reactions, such as palladium-catalyzed oxidative nitrogen-cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, which have significant biological activities .
科学研究应用
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying cell signaling pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Indole: The parent compound with a simpler structure.
3-Methylindole: A methyl-substituted derivative with similar biological activities.
Cyclopenta[b]indole: A closely related compound with a fused cyclopentane ring.
Uniqueness
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
属性
分子式 |
C15H19N |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
3-ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C15H19N/c1-4-15(2)10-9-12-11-7-5-6-8-13(11)16(3)14(12)15/h5-8H,4,9-10H2,1-3H3 |
InChI 键 |
ZEHDZJOQKREMMF-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC2=C1N(C3=CC=CC=C23)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)

![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)

![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)

![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)

